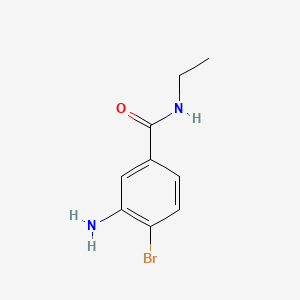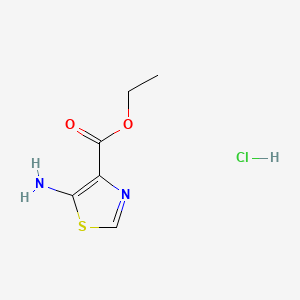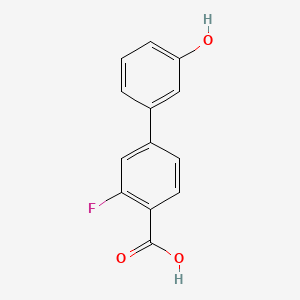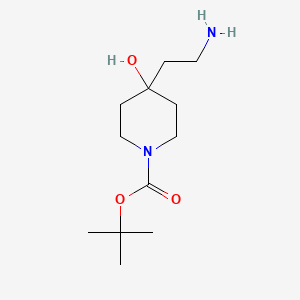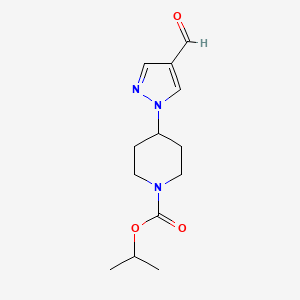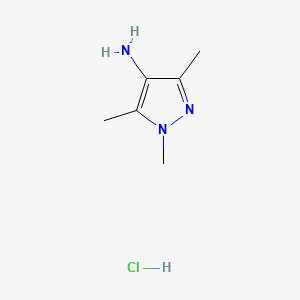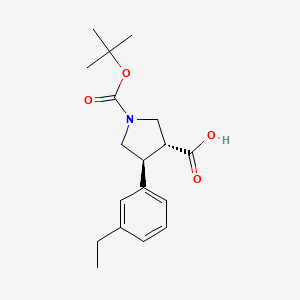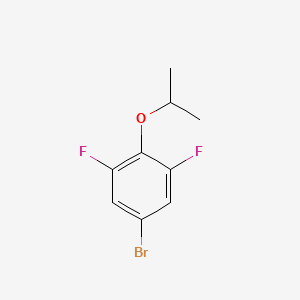
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family of molecules. It is a white crystalline solid with a melting point of 162-164°C. It is soluble in ethanol, methanol, water, and other organic solvents. This compound has been studied extensively for its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Pharmacological Importance of Quinoline Derivatives
Quinoline derivatives, including isoquinolines, are known for their wide range of biological activities. These compounds have been studied for their potential anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacotherapeutic applications. The research suggests that these compounds, by virtue of their chemical structure and biological activity, could serve as a basis for developing novel low-molecular-weight inhibitors for various diseases (Danao et al., 2021).
Antimicrobial Activity of Quinoline Derivatives
Some quinoline derivatives have been explored for their antimicrobial properties. Studies have shown that certain quinolines possess significant activity against a range of microbial pathogens, making them candidates for developing new antimicrobial agents. This is particularly important in the context of increasing resistance to conventional antibiotics and the need for new therapeutic strategies (Alves et al., 2012).
Potential in Organic Light Emitting Diodes (OLEDs)
Quinoline derivatives have also found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural properties of quinoline-based compounds contribute to their photophysical characteristics, making them suitable for use as emissive materials in OLEDs. This area of research opens up new possibilities for the application of quinoline derivatives in advanced technologies (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
3-amino-3-benzyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16(10-12-6-2-1-3-7-12)11-13-8-4-5-9-14(13)18-15(16)19/h1-9H,10-11,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSMPEXJWNRBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C1(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



